molecular formula C23H20F3N3O B11567171 1-(3,4-dimethylphenyl)-6-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

1-(3,4-dimethylphenyl)-6-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B11567171
M. Wt: 411.4 g/mol
InChI Key: BXYYJDUOCSBRNM-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-6-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-6-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and the introduction of the various substituents. Common synthetic routes may involve:

    Cyclization reactions: Formation of the pyrazolo[3,4-b]pyridine core through cyclization of appropriate precursors.

    Substitution reactions: Introduction of the dimethylphenyl, methoxyphenyl, and trifluoromethyl groups through substitution reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)-6-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst for reduction reactions.

    Substitution reagents: Such as halogenating agents or nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(3,4-dimethylphenyl)-6-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-6-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential applications across various fields. Its trifluoromethyl group, in particular, imparts distinct chemical properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C23H20F3N3O

Molecular Weight

411.4 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-6-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C23H20F3N3O/c1-13-5-8-17(11-14(13)2)29-22-21(15(3)28-29)19(23(24,25)26)12-20(27-22)16-6-9-18(30-4)10-7-16/h5-12H,1-4H3

InChI Key

BXYYJDUOCSBRNM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=N2)C)C(=CC(=N3)C4=CC=C(C=C4)OC)C(F)(F)F)C

Origin of Product

United States

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